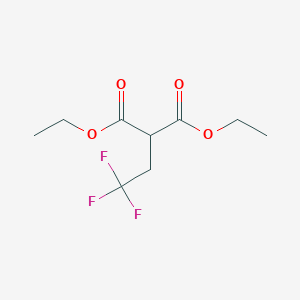

Diethyl (2,2,2-trifluoroethyl)propanedioate

Description

Properties

IUPAC Name |

diethyl 2-(2,2,2-trifluoroethyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O4/c1-3-15-7(13)6(5-9(10,11)12)8(14)16-4-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGRJRJQSJUXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(F)(F)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543457 | |

| Record name | Diethyl (2,2,2-trifluoroethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99783-25-2 | |

| Record name | Diethyl (2,2,2-trifluoroethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2,2,2-trifluoroethyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium ethoxide . The reaction typically proceeds as follows:

Reactants: Diethyl malonate, 2,2,2-trifluoroethyl bromide, sodium ethoxide.

Conditions: The reaction is carried out in an anhydrous ethanol solvent under reflux conditions.

Procedure: Sodium ethoxide is first prepared by reacting sodium metal with ethanol. Diethyl malonate is then added to the sodium ethoxide solution, followed by the slow addition of 2,2,2-trifluoroethyl bromide. The mixture is refluxed for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Large quantities of diethyl malonate and 2,2,2-trifluoroethyl bromide.

Catalysts and Solvents: Use of industrial-grade sodium ethoxide and ethanol.

Reaction Vessels: Large-scale reactors equipped with reflux condensers and temperature control systems to ensure consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,2,2-trifluoroethyl)propanedioate undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form diethyl malonate and 2,2,2-trifluoroethanol.

Esterification: It can react with alcohols in the presence of acid catalysts to form different esters.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Esterification: Alcohols (e.g., methanol, ethanol) and sulfuric acid as a catalyst.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Diethyl malonate and 2,2,2-trifluoroethanol.

Esterification: Various esters depending on the alcohol used.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Formation of Diethyl Malonate | Esterification | Malonic acid + Ethanol + Acid Catalyst |

| Introduction of Trifluoroethyl Group | Nucleophilic Substitution | Trifluoroacetic anhydride + Ammonia |

| Purification | Recrystallization or Column Chromatography | Varies based on method |

Chemistry

In organic synthesis, diethyl (2,2,2-trifluoroethyl)propanedioate serves as a versatile building block for more complex molecules. Its unique trifluoromethyl group enhances the reactivity and stability of derivatives formed from it. Research indicates that it can facilitate various chemical reactions such as hydrolysis and nucleophilic substitutions .

Biology

This compound is being investigated as a biochemical probe to study enzyme mechanisms. Its ability to inhibit specific enzymes makes it a valuable tool in understanding biochemical pathways and interactions within cellular systems. For instance, it has shown potential in modulating signal transduction pathways by interacting with key proteins involved in cellular signaling .

Medicine

This compound is explored for its therapeutic properties. Preliminary studies suggest it may possess anti-inflammatory and anti-cancer activities. The compound's mechanism involves enzyme inhibition, which could lead to reduced tumor growth or inflammation in biological models .

Case Study Example:

In a study focusing on microtubule stabilization for Alzheimer's treatment, derivatives of this compound were tested for their ability to improve cognitive performance in tau transgenic mice models. The results indicated significant improvements in axonal transport and reduced tau neuropathology .

Industry

The compound is utilized in developing specialty chemicals and materials with unique properties due to its trifluoromethyl group. This feature imparts characteristics such as increased lipophilicity and thermal stability, making it suitable for applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of diethyl (2,2,2-trifluoroethyl)propanedioate involves its ability to participate in various chemical reactions due to the presence of the trifluoroethyl group. This group can influence the compound’s reactivity by:

Electron-Withdrawing Effects: The trifluoroethyl group is highly electronegative, which can stabilize negative charges and influence reaction pathways.

Steric Effects: The size of the trifluoroethyl group can affect the compound’s ability to interact with other molecules, influencing its reactivity and selectivity.

Comparison with Similar Compounds

Key Differentiators

- Fluorine Content: The trifluoroethyl group offers superior electron withdrawal and lipophilicity compared to difluoro or non-fluorinated substituents, impacting both synthetic utility and pharmacokinetics.

- Backbone Flexibility: Propanedioate esters enable bifunctional reactivity (e.g., dual ester hydrolysis or transesterification), unlike monoesters such as ethyl 2,2-difluoropropanoate .

- Steric Effects : Bulky substituents (e.g., 4-fluorobenzyl) reduce reaction rates in sterically constrained environments, whereas smaller groups (e.g., methyl) improve accessibility .

Biological Activity

Diethyl (2,2,2-trifluoroethyl)propanedioate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of trifluoroethyl groups. The introduction of fluorine atoms into organic compounds often enhances lipophilicity and alters metabolic pathways, leading to significant biological implications. The electronegativity of fluorine can influence enzyme interactions and metabolic processes, potentially resulting in both therapeutic benefits and toxic effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Fluorinated compounds have been shown to exhibit suicide inhibition of various enzymes. This inhibition can lead to altered metabolic pathways and may contribute to the compound's pharmacological effects .

- Microtubule Stabilization : Recent studies indicate that compounds with similar structures can stabilize microtubules (MTs), which are critical for cellular structure and function. This stabilization is particularly relevant in neurodegenerative diseases where MT collapse is a significant concern .

- Cellular Uptake : The lipophilicity imparted by fluorine substitution may enhance cellular uptake, allowing for more effective delivery of the compound to target sites within the body .

Pharmacological Effects

Research has demonstrated various pharmacological effects associated with this compound:

- Anticancer Activity : Preliminary studies suggest that similar fluorinated esters may inhibit cancer cell proliferation. For instance, compounds with comparable structures have shown significant inhibitory effects on tumor cell lines while sparing normal cells .

- Neuroprotective Effects : By stabilizing MTs in neuronal cells, this compound may offer protective effects against neurodegeneration .

Case Studies

-

Study on Microtubule Dynamics :

A study evaluated the ability of a related compound to prevent MT collapse in a mouse model of tauopathy. Results indicated that the compound significantly increased acetylated tubulin levels in brain homogenates, suggesting enhanced MT stability . -

Anticancer Evaluation :

Research on structurally similar compounds revealed potent activity against multidrug-resistant strains of cancer cells. These compounds exhibited low IC50 values in cell proliferation assays, indicating strong anticancer potential while maintaining a favorable safety profile in vivo .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

| Technique | Parameters | Target Criteria | Reference |

|---|---|---|---|

| HPLC-UV | Column: C18, 250 × 4.6 mm; Mobile phase: 70:30 MeCN/H₂O | Retention time: 8.2 ± 0.2 min | |

| H NMR | Solvent: CDCl₃; δ (CF₃CH₂O): 4.3 ppm (q) | Integration ratio: 1:2 (ethyl) | |

| LC-MS | Ionization: ESI+; m/z: [M+H]+ = 285.1 | Purity ≥95% |

Q. Table 2. Reaction Optimization via DoE

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Catalyst (eq.) | 0.8 | 1.5 | 1.2 |

| Temperature (°C) | 0 | 25 | 0 |

| Time (h) | 6 | 24 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.